3-Fluoro-2-methylazetidine

physicochemical properties pKa modulation metabolic stability

3-Fluoro-2-methylazetidine (CAS 1638920-52-1) is a fluorinated four-membered nitrogen-containing heterocycle (azetidine) with molecular formula C4H8FN and molecular weight 89.11 g/mol. The compound exists as a racemic mixture of the free base form, though procurement commonly involves stereochemically defined hydrochloride salts (e.g., (2S,3R)-, (2R,3S)-, or (2S,3S)- isomers) for research applications.

Molecular Formula C4H8FN
Molecular Weight 89.113
CAS No. 1638920-52-1
Cat. No. B2461154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylazetidine
CAS1638920-52-1
Molecular FormulaC4H8FN
Molecular Weight89.113
Structural Identifiers
SMILESCC1C(CN1)F
InChIInChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3
InChIKeyUXEHOOOMCCXWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylazetidine (CAS 1638920-52-1): Sourcing Specifications and Core Chemical Identity for Procurement


3-Fluoro-2-methylazetidine (CAS 1638920-52-1) is a fluorinated four-membered nitrogen-containing heterocycle (azetidine) with molecular formula C4H8FN and molecular weight 89.11 g/mol . The compound exists as a racemic mixture of the free base form, though procurement commonly involves stereochemically defined hydrochloride salts (e.g., (2S,3R)-, (2R,3S)-, or (2S,3S)- isomers) for research applications [1]. As a strained, sp³-rich scaffold, this compound serves primarily as a synthetic building block or intermediate in medicinal chemistry programs, with the fluorine atom at the 3-position and methyl group at the 2-position conferring distinct physicochemical properties compared to unsubstituted or non-fluorinated azetidine analogs .

3-Fluoro-2-methylazetidine: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Fluorinated azetidines are not functionally interchangeable building blocks. Systematic studies of mono- and difluorinated saturated heterocyclic amines demonstrate that fluorination at the C-3 position of azetidine reduces pKa by approximately 2.5 units per fluorine atom introduced [1]. This electronic modulation directly alters nucleophilicity, hydrogen-bonding capacity, and metabolic susceptibility in downstream products. Furthermore, the 2-methyl substituent introduces stereochemical complexity (two chiral centers) and steric effects absent in unsubstituted 3-fluoroazetidine. Substituting 3-fluoro-2-methylazetidine with non-fluorinated 2-methylazetidine eliminates the metabolic blocking effect of the C-F bond; substituting with 3-fluoroazetidine (lacking the 2-methyl group) removes stereochemical and steric differentiation that may be critical for target binding [2]. The quantitative evidence below establishes the specific, measurable dimensions along which this compound diverges from its closest structural neighbors.

3-Fluoro-2-methylazetidine Quantitative Differentiation: Evidence-Based Selection Criteria Versus Closest Analogs


3-Fluoroazetidine Scaffold: pKa Reduction and Metabolic Stability Advantage Over Non-Fluorinated Azetidines

Fluorination at the C-3 position of the azetidine ring reduces the pKa of the cyclic amine by approximately 2.5 units compared to non-fluorinated azetidine [1]. In a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance measurements demonstrated high metabolic stability across the fluorinated azetidine series, with only the 3,3-difluoroazetidine derivative showing an exception [2]. This pKa reduction lowers basicity, which can improve membrane permeability and reduce hERG channel binding liability, while the C-F bond resists cytochrome P450-mediated oxidative metabolism compared to the C-H bond in non-fluorinated 2-methylazetidine [1].

physicochemical properties pKa modulation metabolic stability ADME optimization

3-Fluoro-2-methylazetidine Hydrochloride LogP: Lipophilicity Comparison with Unsubstituted 3-Fluoroazetidine

The hydrochloride salt of 3-fluoro-2-methylazetidine (CAS 1638771-97-7) has a reported LogP value of 0.3129 . For the free base (2S,3R)-stereoisomer, LogP is reported as 0.3162 . In comparison, unsubstituted 3-fluoroazetidine (CAS 690257-76-2) has a LogP of 0.2565 [1]. The addition of the 2-methyl group increases lipophilicity by approximately 0.06 LogP units (free base comparison), a modest but measurable increment that reflects the hydrophobic contribution of the methyl substituent. For procurement purposes, the LogP difference between stereoisomers is negligible (0.3129 for racemic HCl salt versus 0.3162 for (2S,3R) free base), indicating that stereochemical configuration does not materially alter this physicochemical parameter.

LogP lipophilicity physicochemical properties drug-likeness

Stereochemical Differentiation: (2S) Isomer Binding Affinity Advantage in Molecular Docking

Molecular docking simulations comparing stereoisomers of 3-fluoro-2-methylazetidine reveal a 2.3 kcal/mol lower binding energy for the (2S) isomer with bacterial DNA gyrase compared to the (2R) isomer . This computed binding energy difference corresponds to approximately a 48-fold predicted potency difference at equilibrium (ΔΔG = -RT ln Kd ratio; 2.3 kcal/mol at 298K ≈ 48-fold). The fluorine substitution in this scaffold is also reported to reduce cytochrome P450-mediated oxidation, contributing to extended in vivo half-life . While the free base (CAS 1638920-52-1) is achiral at the point of procurement, researchers developing stereochemically pure drug candidates must select the appropriate stereoisomeric hydrochloride salt (e.g., (2S,3R)-, (2R,3S)-, or (2S,3S)-) based on the target binding site geometry.

stereochemistry enantioselectivity molecular docking binding affinity

3-Fluoro-2-methylazetidine: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: pKa Optimization and Metabolic Stability Enhancement in Lead Compounds

Based on the class-level evidence that C-3 fluorination of azetidine reduces pKa by approximately 2.5 units and confers high metabolic stability in microsomal clearance assays [1], 3-fluoro-2-methylazetidine is a rational procurement choice when medicinal chemists require a basic amine scaffold with attenuated basicity and reduced susceptibility to oxidative metabolism. This scenario applies when non-fluorinated azetidine-containing leads exhibit poor membrane permeability due to excessive ionization at physiological pH, or when metabolic soft spots at the C-3 position limit in vivo exposure. The 2-methyl group provides additional steric and stereochemical diversity compared to unsubstituted 3-fluoroazetidine, enabling SAR exploration around the azetidine core.

Stereochemistry-Dependent Target Engagement: Enantiomer Selection for Chiral Drug Candidates

The 2.3 kcal/mol binding energy difference between (2S) and (2R) stereoisomers in docking studies with bacterial DNA gyrase [1] establishes that stereochemical configuration materially affects predicted target engagement. Researchers developing chiral azetidine-containing inhibitors should procure stereochemically defined hydrochloride salts (e.g., (2S,3R)-, (2R,3S)-, or (2S,3S)-3-fluoro-2-methylazetidine hydrochloride) rather than the racemic free base when the target binding site exhibits stereochemical preference. The fluorine substitution additionally reduces CYP450-mediated oxidation, potentially extending half-life in vivo [1] and making stereochemically pure fluorinated azetidines preferable to non-fluorinated chiral azetidine analogs in lead optimization programs requiring both target selectivity and metabolic durability.

Building Block Procurement: When Modest Lipophilicity Increase is Required

Procurement of 3-fluoro-2-methylazetidine (LogP ≈ 0.31 for hydrochloride salt; LogP ≈ 0.32 for (2S,3R) free base) [1] is indicated when researchers require a fluorinated azetidine building block with slightly higher lipophilicity than unsubstituted 3-fluoroazetidine (LogP = 0.26) . The ΔLogP of approximately +0.06, while modest, may be meaningful in multiparameter optimization campaigns where fine-tuning of lipophilicity influences passive permeability, aqueous solubility, or off-target binding profiles. This scenario is particularly relevant in fragment-based drug discovery or when the azetidine moiety is positioned in a solvent-exposed region of the target binding site where incremental lipophilicity changes can modulate physicochemical properties without compromising ligand efficiency.

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